

An In-depth Technical Guide to 1-(3-Fluorophenyl)piperazine Hydrochloride

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Compound of Interest

Compound Name: **1-(3-Fluorophenyl)piperazine**

Cat. No.: **B1329745**

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Abstract

This technical guide provides a comprehensive overview of the core properties of **1-(3-Fluorophenyl)piperazine** hydrochloride, a piperazine derivative of interest in medicinal chemistry and pharmacological research. Due to its structural similarity to known psychoactive compounds and receptor ligands, this compound warrants detailed characterization. This document collates available data on its physicochemical and spectral properties, outlines a likely synthetic protocol, and explores its potential pharmacological mechanisms based on established knowledge of analogous compounds. All quantitative data is presented in structured tables, and a proposed experimental workflow and a putative signaling pathway are visualized using diagrams.

Physicochemical Properties

1-(3-Fluorophenyl)piperazine hydrochloride is a crystalline solid.^[1] While a specific experimental melting point for the dihydrochloride salt is not readily available in the literature, the melting point for the analogous 1-(4-Fluorophenyl)piperazine dihydrochloride is reported to be in the range of 231-234 °C, suggesting a similarly high melting point for the 3-fluoro isomer.^[2] The pKa values for the parent piperazine molecule are approximately 5.35 and 9.73 at 298K.^[3] The introduction of the fluorophenyl group is expected to influence these values, but specific experimental data for the title compound is not currently available.

Property	Value	Source(s)
Molecular Formula	$C_{10}H_{13}FN_2 \cdot 2HCl$	[1]
Formula Weight	253.1 g/mol	[1]
CAS Number	76835-10-4	[1]
Appearance	Crystalline solid	[1]
Solubility	DMSO: 10 mg/mL Methanol: 1 mg/mL PBS (pH 7.2): 10 mg/mL	[1]
λ_{max}	244, 279 nm	[1]
Predicted pKa (free base)	8.85 ± 0.10	

Spectral Properties

Detailed experimental spectral data for **1-(3-Fluorophenyl)piperazine** hydrochloride is not widely published. However, data from analogous compounds can provide an indication of the expected spectral characteristics.

- 1H and ^{13}C NMR: Spectral data for the free base and related fluorophenylpiperazine derivatives are available and can be used as a reference for spectral assignment.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum of the parent piperazine shows characteristic peaks for N-H and C-H stretching and bending vibrations.[\[7\]](#) The spectrum of the title compound would additionally feature bands corresponding to the fluorophenyl group.
- Mass Spectrometry (MS): Phenylpiperazines typically fragment at the C-N bonds of the piperazine ring.[\[8\]](#) Common fragments for phenylpiperazines include ions at m/z 119, 70, and 56.[\[8\]](#) The mass spectrum of **1-(3-Fluorophenyl)piperazine** hydrochloride would be expected to show a molecular ion peak corresponding to the free base ($C_{10}H_{13}FN_2$) and a fragmentation pattern characteristic of the phenylpiperazine scaffold.[\[9\]](#)[\[10\]](#)

Experimental Protocols

Synthesis of 1-(3-Fluorophenyl)piperazine Hydrochloride

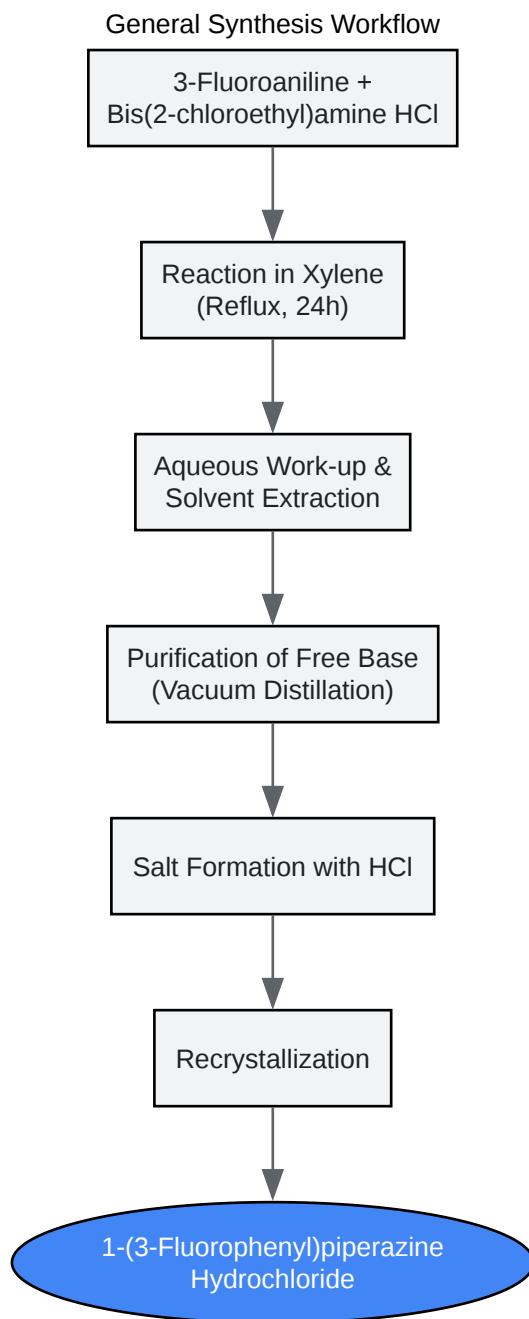
A common method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination reaction. A detailed experimental protocol for a related compound, 1-(3-chlorophenyl)piperazine hydrochloride, involves the reaction of 3-chloroaniline with bis(2-chloroethyl)amine hydrochloride.[11][12] A similar approach can be adapted for the synthesis of **1-(3-Fluorophenyl)piperazine** hydrochloride.

Reaction Scheme:

3-Fluoroaniline + Bis(2-chloroethyl)amine hydrochloride → **1-(3-Fluorophenyl)piperazine** hydrochloride

Detailed Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoroaniline and an equimolar amount of bis(2-chloroethyl)amine hydrochloride in a suitable high-boiling solvent such as xylene.[11]
- **Reaction:** Heat the mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[11]
- **Work-up:** After cooling to room temperature, the reaction mixture is diluted with an organic solvent like dichloromethane and washed with water. The organic layer is then dried over anhydrous sodium sulfate.[11]
- **Purification of the Free Base:** The solvent is removed under reduced pressure to yield the crude product as an oil. The free base can be purified by vacuum distillation.
- **Salt Formation:** The purified **1-(3-fluorophenyl)piperazine** free base is dissolved in a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of concentrated hydrochloric acid to precipitate the dihydrochloride salt.
- **Recrystallization:** The crude hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol, to yield the pure crystalline product.[11]



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A generalized workflow for the synthesis of **1-(3-Fluorophenyl)piperazine** hydrochloride.

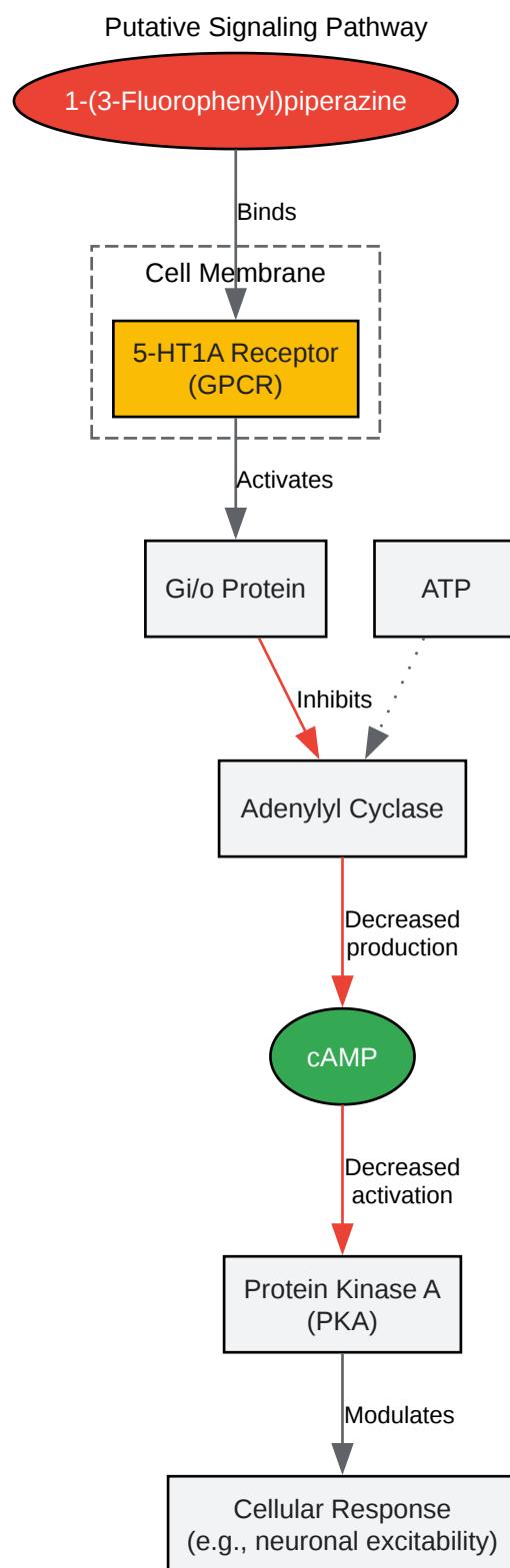
Pharmacological Properties and Signaling Pathways

The specific pharmacological profile of **1-(3-Fluorophenyl)piperazine** hydrochloride has not been extensively characterized. However, based on its structural similarity to other

phenylpiperazine derivatives, it is likely to interact with monoamine neurotransmitter systems, particularly serotonin (5-HT) and dopamine (DA) receptors.[13]

Analogs such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP) are known serotonin-releasing agents and exhibit agonist activity at 5-HT_{1B} and 5-HT_{1C} receptors.[14] The para-fluoro analog, pFPP, is an agonist at the 5-HT_{1A} receptor.[15] It is therefore highly probable that **1-(3-Fluorophenyl)piperazine** hydrochloride also acts as a ligand at one or more serotonin receptor subtypes. Phenylpiperazine derivatives have also been reported to have affinity for dopamine receptors.[16][17]

The interaction of such a ligand with G-protein coupled receptors (GPCRs) like the 5-HT_{1A} receptor would typically initiate a signaling cascade involving the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of protein kinase A (PKA) and downstream cellular processes.



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A putative signaling pathway for **1-(3-Fluorophenyl)piperazine** via the 5-HT1A receptor.

Safety and Handling

1-(3-Fluorophenyl)piperazine hydrochloride should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(3-Fluorophenyl)piperazine hydrochloride is a compound with significant potential for further investigation in the fields of medicinal chemistry and neuropharmacology. While a complete experimental dataset for this specific salt is not yet available, this guide provides a solid foundation based on existing data and knowledge of structurally related molecules. Further research is warranted to fully elucidate its physicochemical properties, spectral characteristics, and pharmacological activity.

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